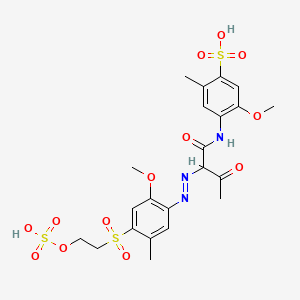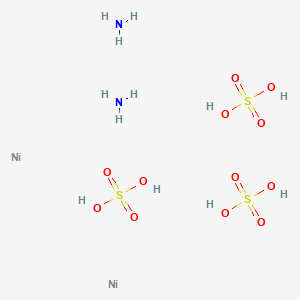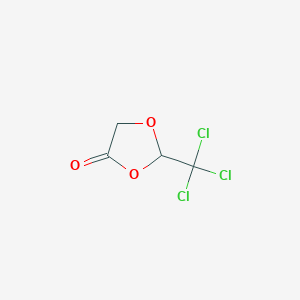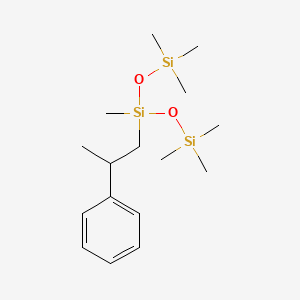
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane is a siloxane compound characterized by its unique structure, which includes three silicon atoms bonded to oxygen atoms and organic groups. This compound is known for its hydrophobic properties and is widely used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane typically involves the hydrosilylation reaction of 1,1,1,3,5,5,5-Heptamethyltrisiloxane with an appropriate phenylpropyl derivative. This reaction is often catalyzed by platinum-based catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into different silane compounds.
Substitution: It can undergo substitution reactions where the phenylpropyl group is replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include silanol derivatives, various silane compounds, and substituted siloxanes .
Wissenschaftliche Forschungsanwendungen
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane exerts its effects involves its interaction with various molecular targets. The hydrophobic nature of the compound allows it to interact with hydrophobic regions of biomolecules, enhancing their stability and functionality. The silicon-oxygen backbone provides flexibility and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Lacks the phenylpropyl group, making it less hydrophobic.
1,1,3,3,5,5-Hexamethyltrisiloxane: Contains fewer methyl groups, resulting in different physical properties.
1,1,3,3-Tetramethyldisiloxane: Has a shorter silicon-oxygen backbone, affecting its flexibility and reactivity.
Uniqueness
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane is unique due to its combination of hydrophobicity, flexibility, and resistance to degradation. These properties make it highly valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
27441-37-8 |
|---|---|
Molekularformel |
C16H32O2Si3 |
Molekulargewicht |
340.68 g/mol |
IUPAC-Name |
trimethyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C16H32O2Si3/c1-15(16-12-10-9-11-13-16)14-21(8,17-19(2,3)4)18-20(5,6)7/h9-13,15H,14H2,1-8H3 |
InChI-Schlüssel |
JFWDWTJEPWBTAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






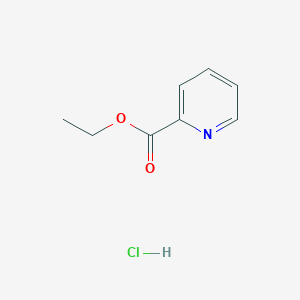
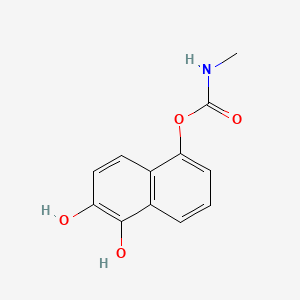
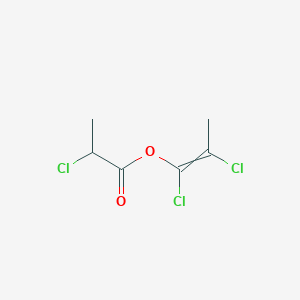
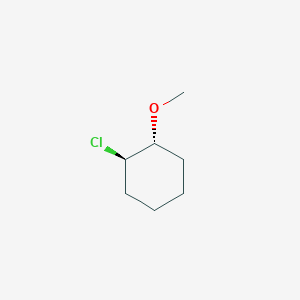
![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)


